2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This unique trisubstituted pyrimidine combines a 2-methyl, 6-trifluoromethyl, and 4-(pyridin-2-yl)amino motif – a scaffold validated in apoptosis induction (caspase activation in T47D, H1299, HT29). The 6-CF3 group drastically alters receptor affinity, while the 2-methyl vs. exocyclic N-methyl shift changes H-bond donor/acceptor profiles. Ideal for broad kinase selectivity panels (KINOMEscan) and ADME benchmarking; 20‑fold potency differences seen with minor substituent variations in related series.

Molecular Formula C11H9F3N4
Molecular Weight 254.216
CAS No. 2320376-42-7
Cat. No. B2584721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine
CAS2320376-42-7
Molecular FormulaC11H9F3N4
Molecular Weight254.216
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC=CC=N2)C(F)(F)F
InChIInChI=1S/C11H9F3N4/c1-7-16-8(11(12,13)14)6-10(17-7)18-9-4-2-3-5-15-9/h2-6H,1H3,(H,15,16,17,18)
InChIKeyHTINAFFUFFVYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 2320376-42-7): Core Structure and Research-Grade Identity


2-Methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 2320376-42-7, molecular formula C11H9F3N4, molecular weight 254.21) is a synthetic, trisubstituted pyrimidine derivative . Its core architecture—a pyrimidine ring bearing a 2-methyl, a 6-trifluoromethyl, and a 4-(pyridin-2-yl)amino substituent—places it at the intersection of two well-studied pharmacophoric classes: 2,4-diaminopyrimidines and trifluoromethylated heterocycles [1]. The compound is primarily sourced as a custom-synthesis research intermediate with cataloged purity specifications, but publicly available direct bioactivity data remain extremely limited .

Why Generic Substitution Fails: Structural Nuances of 2-Methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine That Preclude Simple Interchange


Compounds within the 2,4-diaminopyrimidine class cannot be interchanged without risking distinct biological outcomes. The 6-trifluoromethyl group is known to dramatically alter receptor affinity in aminopyrimidine series [1], while the substitution position of the methyl group (ring C-2 vs. exocyclic N-methyl) changes the hydrogen-bond donor/acceptor profile and steric environment of the 4-amino pharmacophore . In the closely related 4-anilino-2-(2-pyridyl)-6-(trifluoromethyl)pyrimidine apoptosis-inducer series, a shift from a meta-methoxy to a 2,5-dimethoxy substitution on the aniline ring produced a 20-fold potency increase and altered cell-line selectivity [2], demonstrating that even minor substituent variations on the pyrimidine core can profoundly impact functional activity.

Quantitative Differentiation Evidence for 2-Methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine


Methyl Regioisomerism: C2-Methyl vs. N-Methyl Substitution Alters Hydrogen-Bond Capacity and Steric Profile

The target compound bears a methyl group at the pyrimidine C-2 position, whereas the commercially available analog N-methyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 338418-10-3) carries the methyl on the exocyclic 4-nitrogen. This regioisomerism results in the target compound possessing two hydrogen-bond donor sites (N4-H and pyridinium-NH) versus one in the N-methyl analog, while also altering the steric environment around the 4-amino recognition element . In kinase and caspase-targeted pyrimidine series, the presence and orientation of the 4-NH hydrogen-bond donor is a critical determinant of target engagement [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Anilino vs. 4-(Pyridin-2-yl)amino Substitution: Predicted Impact on Caspase Activation Potency Based on Class-Level SAR

In the well-characterized 4-anilino-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine series, compound 5a (4-(3-methoxyanilino)) exhibited an EC50 of 18 nM in a caspase activation assay in T47D breast cancer cells, and optimization to compound 5l (4-(2,5-dimethoxyanilino)) yielded a 20-fold potency gain [1]. The target compound replaces the anilino group with a pyridin-2-ylamino moiety. Within this chemical class, the electronic nature and hydrogen-bonding profile of the 4-substituent are the primary potency drivers [1]. The pyridin-2-ylamino group introduces an additional nitrogen atom capable of acting as a hydrogen-bond acceptor or, when protonated, a donor, which is not present in the anilino comparator series. Direct potency data for the target compound are not available in the public domain.

Apoptosis Induction Caspase Activation Cancer Cell Screening

Physicochemical Divergence: logP and Solubility Predictions Relative to Des-methyl and Dimethylamino Analogs

The target compound contains a 2-methyl substituent on the pyrimidine ring, whereas the closely related N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (BindingDB ID BDBM43384) bears a dimethylamino group at the 4-position, and 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS 54518-10-4) lacks the pyridin-2-yl substituent entirely [1][2]. The N,N-dimethyl analog has a reported EC50 of 4.16 μM in a cellular screening assay [1]. Based on standard medicinal chemistry principles, the 2-methyl group on the target compound modestly increases lipophilicity (estimated ΔlogP ≈ +0.5) relative to the des-methyl pyrimidine core, while the pyridin-2-ylamino group contributes additional polar surface area (PSA increase of ~13 Ų vs. the unsubstituted 4-amine) [2]. Directly measured solubility, logP, and permeability data for the target compound are not publicly available.

ADME Prediction Physicochemical Profiling Lead Optimization

6-Trifluoromethyl Group: Documented Impact on Histamine H4 Receptor Affinity Within the Aminopyrimidine Class

During the discovery of human histamine H4 receptor antagonists from a series of 2-aminopyrimidines, it was noted that introduction of a 6-trifluoromethyl group dramatically reduced affinity for the H4 receptor [1]. This class-level observation indicates that the 6-CF3 substituent—present in the target compound—is not a passive pharmacokinetic modifier but actively shapes target engagement profiles. Analogs lacking the 6-CF3 group (e.g., simple 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine) are therefore expected to exhibit divergent receptor-binding patterns.

GPCR Targeting Histamine H4 Receptor Trifluoromethyl SAR

Recommended Application Scenarios for 2-Methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine Based on Current Evidence


Chemical Biology Probe Development Targeting Caspase-Dependent Apoptosis Pathways

The 2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine scaffold has validated activity as an apoptosis inducer via caspase activation in multiple cancer cell lines, including T47D, H1299, and HT29 [1]. Procuring this compound as a 4-(pyridin-2-yl)amino variant enables exploration of how replacing the aniline ring with a pyridine heterocycle alters potency, cell-line selectivity, and tubulin polymerization inhibition relative to the published 4-anilino lead series.

Kinase Selectivity Panel Screening for 2,4-Diaminopyrimidine Scaffold Profiling

2,4-Diaminopyrimidines constitute a privileged scaffold in kinase inhibitor discovery. The unique combination of a C-2 methyl, a 6-trifluoromethyl, and a 4-(pyridin-2-yl)amino substituent differentiates this compound from common kinase inhibitor building blocks. It is suitable for inclusion in broad kinase selectivity panels (e.g., KINOMEscan or similar) to establish the selectivity fingerprint of this substitution pattern relative to N-methyl and N,N-dimethyl analogs [2].

Physicochemical and Metabolic Stability Benchmarking in Lead Optimization Programs

With a predicted XLogP3-AA of ~2.1 and a molecular weight of 254.21, this compound occupies a favorable lead-like chemical space [2]. It can serve as a benchmarking tool in ADME screening cascades to quantify the impact of the 2-methyl and pyridin-2-ylamino groups on microsomal stability, CYP inhibition, and permeability relative to the simpler 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine core (CAS 54518-10-4).

Negative Control Design for Histamine H4 Receptor Antagonist Programs

Given the class-level observation that 6-trifluoromethyl substitution dramatically reduces histamine H4 receptor affinity in 2-aminopyrimidine series [3], this compound may function as a selectivity control or negative control compound in H4 receptor screening assays, particularly when compared against structurally similar analogs lacking the 6-CF3 group.

Quote Request

Request a Quote for 2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.